molecular formula C14H12N2O4 B6279568 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid CAS No. 1309611-45-7

6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid

Cat. No.: B6279568
CAS No.: 1309611-45-7
M. Wt: 272.3
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Description

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxylic acid functionality. One common method includes the reaction of 6-aminopyridine-2-carboxylic acid with benzyl chloroformate under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target sites.

Comparison with Similar Compounds

    6-Aminopyridine-2-carboxylic acid: Lacks the benzyloxycarbonyl group but shares the pyridine carboxylic acid core.

    6-{[(Methoxy)carbonyl]amino}pyridine-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    6-{[(Ethoxy)carbonyl]amino}pyridine-2-carboxylic acid: Contains an ethoxycarbonyl group in place of the benzyloxycarbonyl group.

Uniqueness: The presence of the benzyloxycarbonyl group in 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid provides unique chemical properties, such as increased lipophilicity and the ability to act as a protecting group in synthetic chemistry

Properties

CAS No.

1309611-45-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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